molecular formula C43H58N2O14 B14637178 3-Formylrifamycin SV O-(3-methoxybutyl)oxime CAS No. 52370-28-2

3-Formylrifamycin SV O-(3-methoxybutyl)oxime

Cat. No.: B14637178
CAS No.: 52370-28-2
M. Wt: 826.9 g/mol
InChI Key: KGMTVPVJRCIOLE-YBNBYRMGSA-N
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Description

3-Formylrifamycin SV O-(3-methoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly significant due to its unique chemical structure, which enhances its pharmacological activity and broadens its application in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime typically involves the reaction of 3-formylrifamycin SV with 3-methoxybutylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 25-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. This method reduces the reaction time and improves the overall yield by maintaining optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(3-methoxybutyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of rifamycin with enhanced antibacterial activity and improved pharmacokinetic properties .

Mechanism of Action

The antibacterial activity of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime is primarily due to its ability to inhibit bacterial RNA synthesis. This compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This inhibition leads to the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Rifamycin S
  • Rifamycin B
  • Rifamycin sodium
  • Rifampicin
  • Rifapentine

Uniqueness

Compared to other rifamycin derivatives, 3-Formylrifamycin SV O-(3-methoxybutyl)oxime exhibits enhanced stability and a broader spectrum of antibacterial activity. Its unique chemical structure allows for better interaction with bacterial RNA polymerase, making it more effective against resistant bacterial strains .

Properties

CAS No.

52370-28-2

Molecular Formula

C43H58N2O14

Molecular Weight

826.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-26-[(E)-3-methoxybutoxyiminomethyl]-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O14/c1-20-13-12-14-21(2)42(53)45-33-28(19-44-57-18-15-22(3)54-10)37(50)30-31(38(33)51)36(49)26(7)40-32(30)41(52)43(9,59-40)56-17-16-29(55-11)23(4)39(58-27(8)46)25(6)35(48)24(5)34(20)47/h12-14,16-17,19-20,22-25,29,34-35,39,47-51H,15,18H2,1-11H3,(H,45,53)/b13-12+,17-16+,21-14+,44-19+

InChI Key

KGMTVPVJRCIOLE-YBNBYRMGSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCC(C)OC)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCC(C)OC)C

Origin of Product

United States

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